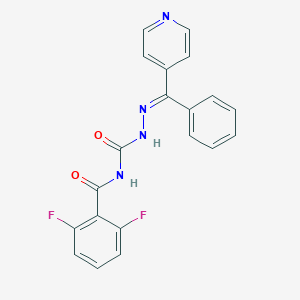
7-methoxy-6-methyl-4-phenyl-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-methoxy-6-methyl-4-phenyl-2H-chromen-2-one, also known as Coumarin, is a natural compound that has been widely studied for its various biological activities. Coumarin is a white crystalline solid and has a sweet odor. It is commonly found in plants such as tonka beans, sweet clover, and cassia cinnamon. Coumarin has been used in the food and cosmetic industry as a flavoring agent and fragrance.
Wirkmechanismus
The mechanism of action of coumarin is still not fully understood. It is believed to inhibit the activity of various enzymes such as cytochrome P450, which is involved in the metabolism of drugs and toxins. 7-methoxy-6-methyl-4-phenyl-2H-chromen-2-one has also been shown to inhibit the activity of topoisomerase, an enzyme involved in DNA replication.
Biochemical and Physiological Effects:
7-methoxy-6-methyl-4-phenyl-2H-chromen-2-one has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. 7-methoxy-6-methyl-4-phenyl-2H-chromen-2-one has also been shown to have anticoagulant effects by inhibiting the activity of thrombin and factor Xa.
Vorteile Und Einschränkungen Für Laborexperimente
7-methoxy-6-methyl-4-phenyl-2H-chromen-2-one has several advantages for lab experiments. It is readily available and easy to synthesize. 7-methoxy-6-methyl-4-phenyl-2H-chromen-2-one is also relatively inexpensive compared to other compounds used in research. However, coumarin has some limitations. It has low solubility in water, which can make it difficult to work with in certain experiments. 7-methoxy-6-methyl-4-phenyl-2H-chromen-2-one is also unstable in the presence of light and air, which can affect its biological activity.
Zukünftige Richtungen
There are several future directions for the research on coumarin. One area of research is the development of coumarin derivatives with improved biological activity. Another area of research is the study of the mechanism of action of coumarin. The development of new methods for the synthesis of coumarin is also an area of interest. Additionally, the potential use of coumarin as a therapeutic agent for various diseases is an area of research that requires further investigation.
Conclusion:
In conclusion, coumarin is a natural compound that has been widely studied for its various biological activities. The synthesis of coumarin can be achieved through various methods, with the Pechmann condensation reaction being the most commonly used method. 7-methoxy-6-methyl-4-phenyl-2H-chromen-2-one has several advantages for lab experiments but also has some limitations. The future directions for the research on coumarin include the development of coumarin derivatives, the study of its mechanism of action, and the potential use of coumarin as a therapeutic agent.
Synthesemethoden
7-methoxy-6-methyl-4-phenyl-2H-chromen-2-one can be synthesized through various methods such as the Pechmann condensation reaction, Knoevenagel condensation reaction, and Perkin reaction. The Pechmann condensation reaction is the most commonly used method for the synthesis of coumarin. This reaction involves the condensation of phenols with β-ketoesters in the presence of a catalyst such as sulfuric acid.
Wissenschaftliche Forschungsanwendungen
7-methoxy-6-methyl-4-phenyl-2H-chromen-2-one has been extensively studied for its various biological activities such as anti-inflammatory, anticoagulant, antioxidant, and anticancer properties. It has been shown to inhibit the growth of cancer cells and induce apoptosis. 7-methoxy-6-methyl-4-phenyl-2H-chromen-2-one has also been shown to have antifungal and antibacterial properties.
Eigenschaften
Produktname |
7-methoxy-6-methyl-4-phenyl-2H-chromen-2-one |
|---|---|
Molekularformel |
C17H14O3 |
Molekulargewicht |
266.29 g/mol |
IUPAC-Name |
7-methoxy-6-methyl-4-phenylchromen-2-one |
InChI |
InChI=1S/C17H14O3/c1-11-8-14-13(12-6-4-3-5-7-12)9-17(18)20-16(14)10-15(11)19-2/h3-10H,1-2H3 |
InChI-Schlüssel |
ZTWBCVGFMSMZEY-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C2C(=C1)C(=CC(=O)O2)C3=CC=CC=C3)OC |
Kanonische SMILES |
CC1=CC2=C(C=C1OC)OC(=O)C=C2C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![5-amino-1-[6-(3,4-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-3-ethyl-1H-pyrazole-4-carbonitrile](/img/structure/B287758.png)
![5-amino-1-[6-(3,4-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile](/img/structure/B287759.png)


![1,4-Bis{4-[2-(benzyloxy)ethoxy]-4-methyl-2-pentynyl}piperazine](/img/structure/B287766.png)
![1-{4-[2-(Diphenylmethoxy)ethoxy]-4-methylhex-2-yn-1-yl}piperidine](/img/structure/B287769.png)
![4-{4-[(3-Phenylprop-2-yn-1-yl)oxy]but-2-yn-1-yl}morpholine](/img/structure/B287774.png)

